![molecular formula C11H15ClN2O6S2 B6142499 3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride CAS No. 1052545-08-0](/img/structure/B6142499.png)
3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride
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Description
“3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride” is a chemical compound with the IUPAC name 3-methyl-5-(piperazin-1-ylsulfonyl)thiophene-2,4-dicarboxylic acid . It has a molecular weight of 334.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17) . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Proteomics Research
3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride: is utilized in proteomics research for the study of protein interactions and functions. This compound can be used to modify proteins or peptides to investigate their structure-activity relationships .
Material Science
In material science, this compound’s derivatives are explored for their electrical properties. They are potential candidates for creating new types of organic semiconductors, which are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
The thiophene moiety in the compound’s structure makes it a good candidate for corrosion inhibitors. These inhibitors are essential in protecting metals and alloys from corrosive processes, which is vital in industrial applications .
Pharmaceutical Development
Thiophene derivatives, including this compound, show promise in the development of new pharmaceuticals. They have been studied for various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Analytical Chemistry
This compound can be used in analytical chemistry as a reagent or a precursor for synthesizing more complex molecules. Its unique structure allows for selective reactions that can be monitored and studied to understand chemical processes .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for creating a wide range of thiophene derivatives. These derivatives are then used to synthesize compounds with diverse biological activities and properties .
properties
IUPAC Name |
3-methyl-5-piperazin-1-ylsulfonylthiophene-2,4-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2.ClH/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13;/h12H,2-5H2,1H3,(H,14,15)(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMIKHSOWMISKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)S(=O)(=O)N2CCNCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride | |
CAS RN |
1052545-08-0 |
Source
|
Record name | 2,4-Thiophenedicarboxylic acid, 3-methyl-5-(1-piperazinylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052545-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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